Methyl 2-amino-6-nitrobenzoate
Overview
Description
Methyl 2-amino-6-nitrobenzoate is an organic compound with the molecular formula C8H8N2O4 and a molecular weight of 196.16 g/mol . It is a derivative of benzoic acid, characterized by the presence of an amino group at the second position and a nitro group at the sixth position on the benzene ring. This compound is widely used in scientific research due to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
This compound might be used in laboratory settings for the synthesis of other substances
Mode of Action
Nitro compounds, which Methyl 2-amino-6-nitrobenzoate is a part of, are known to undergo various chemical reactions . .
Biochemical Pathways
Nitro compounds can participate in various chemical reactions, but the downstream effects of these reactions are dependent on the specific targets and biological context .
Result of Action
As a nitro compound, it may participate in various chemical reactions
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-amino-6-nitrobenzoate can be synthesized through a multi-step process involving nitration, reduction, and esterification reactions. The typical synthetic route includes:
Nitration: The nitration of methyl benzoate using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-6-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to a nitro group or other oxidized forms.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, iron powder, hydrochloric acid.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: Formation of methyl 2-amino-6-aminobenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Oxidation: Formation of methyl 2-nitro-6-nitrobenzoate or other oxidized derivatives.
Scientific Research Applications
Methyl 2-amino-6-nitrobenzoate is utilized in various scientific research fields due to its versatile chemical properties:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Methyl 2-amino-6-nitrobenzoate can be compared with other similar compounds, such as:
Methyl 2-amino-4-nitrobenzoate: Differing in the position of the nitro group, leading to different reactivity and applications.
Methyl 2-nitrobenzoate: Lacking the amino group, resulting in different chemical properties and uses.
Methyl 2-amino-6-chlorobenzoate:
These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
methyl 2-amino-6-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-14-8(11)7-5(9)3-2-4-6(7)10(12)13/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPMHGVGDWXWRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344393 | |
Record name | Methyl 2-amino-6-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57113-89-0 | |
Record name | Methyl 2-amino-6-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-amino-6-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of methyl 2-amino-6-nitrobenzoate in the synthesis of 8-nitronoracronycine?
A: this compound serves as a crucial starting material in the synthesis of 8-nitronoracronycine []. It undergoes a fusion reaction with phloroglucinol to yield 1,3-dihydroxy-8-nitro-9(10H)-acridinone, which is then further modified to obtain the final product, 8-nitronoracronycine [].
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